molecular formula C10H13N3O B1520747 1-(3-Aminophenyl)-5-methylimidazolidin-2-one CAS No. 1240528-94-2

1-(3-Aminophenyl)-5-methylimidazolidin-2-one

Cat. No. B1520747
M. Wt: 191.23 g/mol
InChI Key: CFKGGWDGFSJGJW-UHFFFAOYSA-N
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Description

The compound “1-(3-Aminophenyl)-5-methylimidazolidin-2-one” is a derivative of imidazolidin-2-one, which is a type of imidazolidine . Imidazolidines are a class of organic compounds that contain an imidazolidine moiety, which is a five-membered ring with two nitrogen atoms and three carbon atoms .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an imidazolidin-2-one ring attached to a phenyl ring via a nitrogen atom . The phenyl ring would carry an amino group at the 3-position .


Chemical Reactions Analysis

As for the chemical reactions, it would depend on the conditions and reagents used . The amino group could potentially be involved in various reactions such as acylation, alkylation, or condensation with carbonyl compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure . Factors that could influence its properties include the presence of polar groups, the overall shape of the molecule, and the presence of any chiral centers .

Scientific Research Applications

  • Cancer Treatment : A study developed a series of cyclic amine-containing benzimidazole carboxamide PARP inhibitors, showing excellent PARP enzyme potency and cellular potency. These efforts led to the identification of a compound, ABT-888, currently in human phase I clinical trials for cancer treatment (Penning et al., 2009).

  • DNA Sequence Recognition : Research on a designed peptide, 1-methylimidazole-2-carboxamide netropsin, revealed its specific binding to the DNA sequence 5'-TGACT-3'. This synthetic ligand binds DNA as a 2:1 complex, suggesting an antiparallel dimer in the minor groove of DNA, which is significant for sequence-specific recognition (Mrksich et al., 1992).

  • Corrosion Inhibition : An experimental and theoretical study evaluated the electrochemical behavior of imidazoline and its derivatives as corrosion inhibitors in deaerated acid media. The results indicated that imidazoline is an efficient corrosion inhibitor due to its active sites and plane geometry of the heterocyclic ring (Cruz et al., 2004).

  • Angiotensin II Receptor Antagonists : A series of benzimidazolecarboxylic acids were synthesized to clarify the structure-activity relationships of angiotensin II receptor antagonists. These studies are crucial for developing potent antihypertensive drugs (Kubo et al., 1993).

  • Calcium Antagonism and Antioxidant Activity : Research into novel calcium antagonists found that certain thiazolidinone derivatives possess both calcium overload inhibition and antioxidant activity. This is significant for the development of new therapeutic agents for cardiovascular diseases (Kato et al., 1999).

  • Metabolic Activation of Carcinogens : A study investigated the metabolic activation of various carcinogenic heterocyclic aromatic amines, including 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), using human liver microsomes. Understanding these metabolic pathways is crucial for assessing the carcinogenic risk of these compounds (Turesky et al., 1991).

  • Antitumor Activity : A series of 2-(4-aminophenyl)benzothiazoles were synthesized and evaluated for their antitumor activities against breast cancer cell lines. These compounds showed significant inhibitory activity, particularly against breast cancer cell lines (Shi et al., 1996).

  • DNA Binding and Cytotoxicity : Benzimidazole-based Schiff base copper(II) complexes were synthesized and characterized for their DNA binding, cellular DNA lesion, and cytotoxicity. These compounds are significant for their potential use in cancer therapy (Paul et al., 2015).

Safety And Hazards

Without specific data, it’s hard to comment on the safety and hazards associated with this compound . As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

The future research directions for this compound could be vast and would depend on its intended use . If it shows promising biological activity, it could be further optimized and studied as a potential drug . Alternatively, if it has interesting chemical properties, it could be studied from a purely chemical perspective .

properties

IUPAC Name

1-(3-aminophenyl)-5-methylimidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-7-6-12-10(14)13(7)9-4-2-3-8(11)5-9/h2-5,7H,6,11H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFKGGWDGFSJGJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(=O)N1C2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Aminophenyl)-5-methylimidazolidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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